2-(3-((tert-Butoxycarbonyl)amino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid is a synthetic compound classified under amino acids and derivatives. Its structure features a benzo[b]azepine core, which is a bicyclic compound containing both benzene and azepine rings. This compound is primarily used in pharmaceutical research and development due to its potential biological activities.
The synthesis of 2-(3-((tert-Butoxycarbonyl)amino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid typically involves several steps:
The molecular formula of 2-(3-((tert-Butoxycarbonyl)amino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid is , with a molecular weight of approximately 325.4 g/mol. The structure can be represented using various notations:
CC(C)(C)OC(=O)N[C@H](C(=O)O)C12CC3CC(CC(O)(C3)C1)C2
This notation indicates the presence of multiple functional groups including carbonyls and amines, which are critical for its biological activity.
The compound can undergo several chemical reactions typical for amino acids and their derivatives:
The physical properties of this compound include:
These properties indicate that the compound is stable under normal laboratory conditions but may require specific handling procedures due to its reactive functional groups.
The applications of 2-(3-((tert-Butoxycarbonyl)amino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid primarily lie within medicinal chemistry and pharmaceutical development. Its potential uses include:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2